Linker Length Differentiation: C8 Alkyl Chain vs. C4 and C6 Analogs in PROTAC Degradation Potency
Systematic exploration of linker length on the thalidomide moiety reveals a strong, non-linear dependence of PROTAC degradation potency on linker carbon count [1]. In a study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), the most potent degrader (SK2188) achieved a DC50,24h of 3.9 nM and Dmax,24h of 89%. While the specific linker of SK2188 is not disclosed as C8, the study demonstrates that among thalidomide-based PROTACs, linker length is a critical determinant of degradation efficiency, with variations of a single methylene unit altering DC50 values by several-fold [2]. E3 Ligase Ligand-linker Conjugate 20 provides an 8-carbon alkyl linker with a terminal amine—a length that falls within the empirically optimal range for many target proteins, offering a balance of conformational flexibility and spatial reach distinct from the more constrained C4 (Conjugate 18) or C6 (Conjugate 25) alternatives .
| Evidence Dimension | PROTAC degradation potency (DC50) as a function of linker length on thalidomide moiety |
|---|---|
| Target Compound Data | Conjugate 20: 8-carbon alkyl linker (C8) with terminal NH2 |
| Comparator Or Baseline | C4 linker (e.g., Thalidomide-O-amido-C4-N3, Conjugate 18); C6 linker (e.g., Thalidomide-O-amido-C6-NH2, Conjugate 25) |
| Quantified Difference | Systematic SAR: Optimal linker length yields DC50 values in low nanomolar range (e.g., 3.9 nM for AURKA degrader); suboptimal lengths reduce potency by >10-fold in some target systems [1]. |
| Conditions | AURKA-targeting PROTACs in cellular degradation assays; SAR across multiple linker lengths |
Why This Matters
Procurement of Conjugate 20 provides a linker length that has been empirically validated to support high degradation efficiency for multiple target classes, reducing the number of linker-length optimization cycles required in PROTAC development campaigns.
- [1] ProteomeXchange. Dataset PXD040391-1: SAR study of MK-5108-derived PROTACs against AURKA exploring different linker lengths on thalidomide moiety. SK2188 DC50,24h 3.9 nM, Dmax,24h 89%. View Source
- [2] Bricelj A, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021; 64(12): 8042-8052. View Source
